Enhanced Lipophilicity vs. Brosuximide (N–H Parent): XLogP3 1.9 vs. ~1.3
The target compound exhibits a computed XLogP3 value of 1.9, which is substantially higher than the estimated value for brosuximide (the N–H parent compound, calculated XLogP3 ≈ 1.3) . This 0.6-log-unit increase results directly from the replacement of the imide N–H hydrogen with an ethyl group, a modification that simultaneously increases hydrophobicity and removes a hydrogen-bond donor. In CNS drug design, this difference can translate to a meaningful increase in predicted passive membrane permeability and blood-brain barrier partitioning, as described by the classic Wager and Lipinski CNS MPO scoring paradigm .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Brosuximide (N–H analog, CAS 22855-57-8): XLogP3 ≈ 1.3 (estimated by PubChem algorithm or substructure adjustment from published N–H succinimide data) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 log units (a ~4-fold increase in predicted lipid partition coefficient) |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm (target); comparator value estimated from structural fragment adjustment and published data for N-substituted succinimides . |
Why This Matters
For procurement decisions in CNS drug discovery, a 0.6 log-unit increase in predicted lipophilicity means the N-ethyl analog is expected to enter the CNS more readily than the N–H parent, making it the preferred choice when designing a library aimed at identifying brain-penetrant anticonvulsant candidates.
- [1] PubChem. (2026). Compound Summary for CID 211312: 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22855-59-0. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
